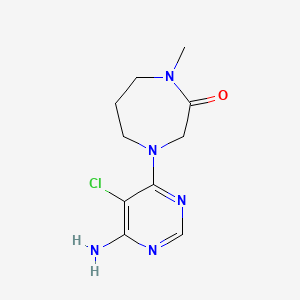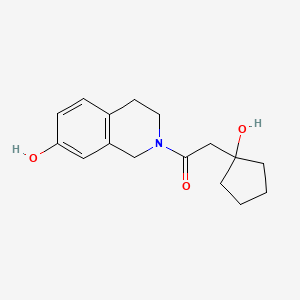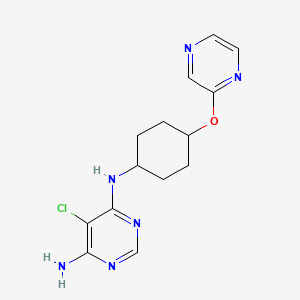
4-(6-Amino-5-chloropyrimidin-4-yl)-1-methyl-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Amino-5-chloropyrimidin-4-yl)-1-methyl-1,4-diazepan-2-one is a chemical compound with potential applications in scientific research. This compound is also known as ACY-1215 or Rocilinostat. It is a selective inhibitor of histone deacetylase 6 (HDAC6), which is involved in various cellular processes such as protein degradation, cell migration, and immune response.
Mechanism of Action
ACY-1215 selectively inhibits HDAC6, which is a class IIb histone deacetylase. HDAC6 is involved in the deacetylation of α-tubulin, which is important for microtubule dynamics and cell migration. By inhibiting HDAC6, ACY-1215 promotes the acetylation of α-tubulin and disrupts microtubule dynamics, leading to the inhibition of cell migration and other cellular processes.
Biochemical and Physiological Effects:
In addition to its selective inhibition of HDAC6, ACY-1215 has other biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in immune cells, and protect neurons from damage in neurodegenerative diseases. ACY-1215 has also been shown to enhance the efficacy of other anticancer drugs, such as bortezomib and lenalidomide.
Advantages and Limitations for Lab Experiments
ACY-1215 has several advantages for lab experiments. It is a selective inhibitor of HDAC6, which allows for the specific targeting of this enzyme and the study of its role in various cellular processes. ACY-1215 is also relatively stable and can be easily synthesized in the lab. However, there are also limitations to the use of ACY-1215 in lab experiments. Its potency and efficacy may vary depending on the cell type and experimental conditions. In addition, the effects of ACY-1215 on other cellular processes and enzymes may need to be taken into account when interpreting experimental results.
Future Directions
There are several future directions for the study of ACY-1215. One potential direction is the development of new HDAC6 inhibitors with improved potency and selectivity. Another direction is the study of the role of HDAC6 in other cellular processes and diseases. For example, HDAC6 has been implicated in the regulation of autophagy, which is important for cellular homeostasis and disease pathogenesis. The development of HDAC6 inhibitors with specific effects on autophagy could lead to new treatments for various diseases. Finally, the combination of ACY-1215 with other drugs could lead to improved efficacy and reduced side effects in the treatment of cancer and other diseases.
In conclusion, ACY-1215 is a chemical compound with potential applications in scientific research. Its selective inhibition of HDAC6 makes it a valuable tool for the study of various cellular processes and diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ACY-1215 have been discussed in this paper.
Synthesis Methods
The synthesis of ACY-1215 involves several steps. First, 5-chloro-6-aminopyrimidine-4-carboxylic acid is reacted with thionyl chloride to form 5-chloro-6-chloromethylpyrimidine-4-carboxylic acid. This intermediate is then reacted with 1-methyl-1,4-diazepane-2,5-dione to form ACY-1215. The overall yield of this synthesis method is around 30%.
Scientific Research Applications
ACY-1215 has potential applications in various scientific research areas. It has been studied as a potential treatment for cancer, neurodegenerative diseases, and autoimmune diseases. In cancer research, ACY-1215 has been shown to inhibit the growth of multiple myeloma cells and enhance the efficacy of other anticancer drugs. In neurodegenerative disease research, ACY-1215 has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. In autoimmune disease research, ACY-1215 has been shown to suppress the activity of immune cells and reduce inflammation.
properties
IUPAC Name |
4-(6-amino-5-chloropyrimidin-4-yl)-1-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O/c1-15-3-2-4-16(5-7(15)17)10-8(11)9(12)13-6-14-10/h6H,2-5H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTATRWTEDJWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1=O)C2=NC=NC(=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-methylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B6623783.png)
![(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B6623786.png)
![N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-7-fluoro-6-methoxyquinazolin-4-amine](/img/structure/B6623794.png)
![(2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6623799.png)
![5-chloro-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrimidine-4-carboxamide](/img/structure/B6623801.png)
![5-Chloro-6-[4-(4-methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623803.png)

![5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623808.png)
![1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B6623816.png)

![5-Chloro-6-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623832.png)
![2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6623835.png)
![N-[2-(2-chloro-4-fluorophenyl)propan-2-yl]-1-(2-methoxyethyl)pyrazole-3-carboxamide](/img/structure/B6623837.png)
